4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound It features a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate, followed by alkylation with 4-methyl-3-buten-2-one. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Alkylated or arylated pyrazole derivatives.
Scientific Research Applications
4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine: Unique due to its specific substitution pattern on the pyrazole ring.
3-methyl-1H-pyrazol-5-amine: Lacks the additional alkyl group, resulting in different chemical properties.
4-methyl-1H-pyrazol-5-amine: Similar structure but without the 3-methylbutan-2-yl group.
Uniqueness
The presence of the 3-methylbutan-2-yl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-methyl-5-(3-methylbutan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-5(2)6(3)8-7(4)9(10)12-11-8/h5-6H,1-4H3,(H3,10,11,12) |
InChI Key |
UIZWETJJAUXPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C(C)C(C)C |
Origin of Product |
United States |
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